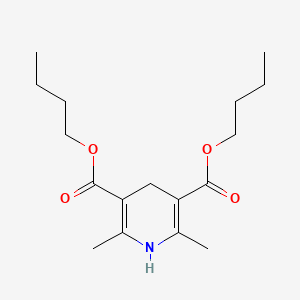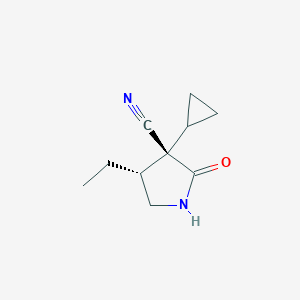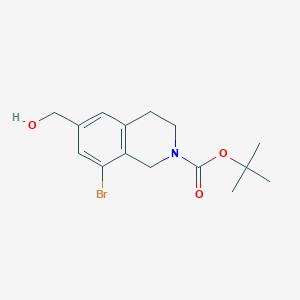
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C₁₃H₂₂O₅ and a molecular weight of 258.31 g/mol . This compound is known for its unique cyclobutane ring structure, which is substituted with hydroxy and methyl groups, as well as two ester groups. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate can be synthesized through the reaction of 1,3-dibromo-2,2-dimethoxypropane with diisopropyl malonate . The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the diisopropyl malonate, followed by the addition of 1,3-dibromo-2,2-dimethoxypropane to form the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Diisopropyl 3-oxo-3-methyl-cyclobutane-1,1-dicarboxylate.
Reduction: Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-diol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
科学研究应用
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclobutane ring provides a rigid structure that can affect the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate
- Diisopropyl 3-(hydroxyimino)cyclobutane-1,1-dicarboxylate
- Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Uniqueness
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate is unique due to the presence of both hydroxy and methyl groups on the cyclobutane ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H22O5 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC 名称 |
dipropan-2-yl 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H22O5/c1-8(2)17-10(14)13(6-12(5,16)7-13)11(15)18-9(3)4/h8-9,16H,6-7H2,1-5H3 |
InChI 键 |
UCVCPWOIQPJFQL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1(CC(C1)(C)O)C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)

![1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13913422.png)


![5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B13913446.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)

![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)terephthalic acid;chloride](/img/structure/B13913466.png)
![N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)


![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)

